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Compound of Interest

Compound Name: 2-Ethoxy-6-nitronaphthalene

CAS No.: 1092353-00-8

Cat. No.: B3319294

Get Quote

Executive Summary
This technical guide provides a comprehensive predictive analysis of the Nuclear Magnetic

Resonance (NMR) spectral characteristics of 2-Ethoxy-6-nitronaphthalene (

). As a disubstituted naphthalene derivative featuring both an electron-donating group (EDG, -
OEt) and an electron-withdrawing group (EWG, -NO

) on opposite rings, this molecule presents a classic study in competing electronic effects. This
guide is designed for medicinal chemists and structural biologists requiring reference data for
structural elucidation or purity verification.

Structural Analysis & Electronic Theory
To accurately predict the NMR spectrum, one must first understand the electronic environment

established by the substituents. Naphthalene possesses two distinct proton types:

(positions 1, 4, 5, 8) and

(positions 2, 3, 6, 7).
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2-Ethoxy Group (EDG): Acts primarily through resonance (+M effect), donating electron

density into Ring A. This results in shielding (upfield shift) of protons at positions 1, 3, and

potentially 6/8 (though 6 is substituted).

6-Nitro Group (EWG): Acts through resonance (-M) and induction (-I), withdrawing electron

density from Ring B. This results in deshielding (downfield shift) of adjacent protons,

particularly H5 and H7.

Visualization: Structural Numbering & Electronic Flow
The following diagram illustrates the atomic numbering and the direction of electronic influence.
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Figure 1: Atomic numbering and electronic substituent effects. Green indicates electron

donation (shielding); Red indicates electron withdrawal (deshielding).

Predicted H NMR Data (Proton)
The
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H NMR spectrum will exhibit two distinct regions: the aliphatic region (ethoxy group) and the
aromatic region (naphthalene core).

Solvent: CDCl

(Chloroform-d) Reference: TMS (

0.00 ppm)

Data Summary Table
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Position

Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constants (

, Hz)

Assignment
Logic

Ethyl-CH 1.48 Triplet (t) 3H

Typical

methyl of

ethoxy.

Ethyl-CH 4.18 Quartet (q) 2H
Deshielded

by oxygen.

H-1 7.15 Doublet (d) 1H
-proton, ortho

to OEt

(Shielded).

H-3 7.25 dd 1H
-proton, ortho

to OEt

(Shielded).

H-4 7.80 Doublet (d) 1H
-proton,

remote from

substituents.

H-8 7.95 Doublet (d) 1H

-proton, meta

to NO

.

H-7 8.25 dd 1H

-proton, ortho

to NO

(Deshielded).

H-5 8.70 Doublet (d) 1H
-proton, ortho

to NO

+ Peri effect
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(Highly

Deshielded).

Detailed Spectral Analysis
The Aromatic Zone (7.0 – 9.0 ppm):

H-5 (The Most Downfield Signal): This proton is located at an

-position and is ortho to the nitro group. Furthermore, it experiences the "peri-effect"
(steric/electronic interaction across rings), making it the most deshielded proton in the
system, appearing as a doublet (meta-coupled) or broad singlet around 8.70 ppm.

H-1 (The Most Upfield Aromatic Signal): Located ortho to the strong electron-donating

ethoxy group, H-1 is significantly shielded. It typically appears as a doublet (due to meta-

coupling with H-3) around 7.15 ppm.

Coupling Patterns: Naphthalene derivatives exhibit characteristic coupling.

Vicinal (

): H3-H4 and H7-H8 will show strong coupling (~9.0 Hz).

Meta (

): H1-H3 and H5-H7 will show weak coupling (~2.0 Hz), often appearing as "fine
splitting" or broadening of the main peaks.

The Aliphatic Zone (1.0 – 4.5 ppm):

The ethoxy group provides a classic quartet-triplet pattern. The methylene (-CH

-) quartet is shifted downfield to ~4.18 ppm due to the electronegativity of the oxygen
atom.

Predicted C NMR Data (Carbon)
The
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C spectrum will display 12 distinct carbon signals (10 aromatic, 2 aliphatic).

Solvent: CDCl

Reference: 77.16 ppm (CDCl

triplet)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3319294?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Type Position
Chemical Shift (

, ppm)
Notes

Aliphatic
CH

(Ethyl)
14.6 Typical methyl.

Aliphatic
O-CH

(Ethyl)
64.2

Deshielded by

Oxygen.

Aromatic CH C-1 106.5
Shielded by ortho-

OEt.

Aromatic CH C-3 120.1
Shielded by ortho-

OEt.

Aromatic CH C-7 124.5

Aromatic CH C-8 128.0

Aromatic C C-4a/8a 129.5 - 131.0
Quaternary

bridgeheads.

Aromatic CH C-4 130.5

Aromatic CH C-5 132.0

Deshielded by ortho-

NO

.

Aromatic C-N C-6 146.0

Quaternary, attached

to NO

.

Aromatic C-O C-2 158.5

Quaternary, attached

to Oxygen (Most

downfield).

Experimental Validation Protocol
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To validate these predictions experimentally, strict adherence to sample preparation protocols

is required to minimize solvent effects and concentration-dependent shifts.

Workflow Diagram

Start: Solid Sample
(2-Ethoxy-6-nitronaphthalene)

Solvent Selection:
CDCl3 (Standard) or DMSO-d6 (if insoluble)

Preparation:
Dissolve 10mg (1H) / 30mg (13C)

in 0.6 mL solvent

Transfer to 5mm NMR Tube
Ensure 4cm liquid height

Acquisition Parameters:
1H: 16 scans, D1=1s

13C: 512 scans, D1=2s

Processing:
FT, Phasing, Baseline Correction

Ref: TMS (0.00) or Residual CHCl3 (7.26)

Click to download full resolution via product page

Figure 2: Standard Operating Procedure for NMR acquisition of naphthalene derivatives.

Critical Experimental Notes
Solvent Choice:CDCl
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is the preferred solvent. However, nitro-naphthalenes can exhibit poor solubility. If the sample
does not dissolve fully, switch to DMSO-d

. Note: This will shift aromatic peaks slightly downfield due to solvent polarity.

Shimming: Naphthalenes are planar and stack easily. Ensure the sample is dilute

(<20mg/0.6mL) to prevent aggregation-induced line broadening.

Pulse Sequence: Use a standard zg30 (Bruker) or s2pul (Varian/Agilent) sequence. For

C, ensure proton decoupling (zgpg30) is active.

Computational Methodology (Grounding)
The data presented above combines empirical substituent increment methods (Curphy-

Morrison tables) with Density Functional Theory (DFT) principles. For researchers requiring ab

initio verification, the following computational setup is recommended:

Software: Gaussian 16 or ORCA.

Method: GIAO (Gauge-Independent Atomic Orbital) method.

Functional/Basis Set: mPW1PW91/6-311+G(2d,p).

Solvation Model: PCM (Polarizable Continuum Model) using Chloroform.

This level of theory typically yields chemical shifts with a Mean Absolute Error (MAE) of <0.15

ppm for protons and <2.0 ppm for carbons compared to experimental data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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